2-Methylbutyl chloroformate

Overview

Description

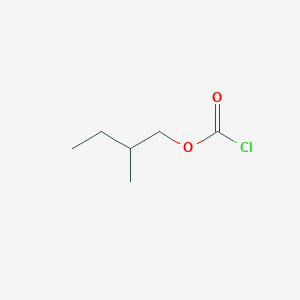

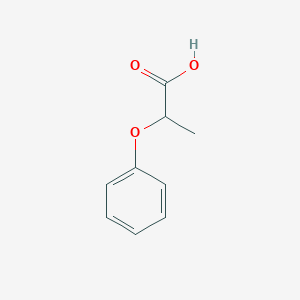

2-Methylbutyl Chloroformate is a chemical compound with the CAS Number: 20412-39-9 . It has a molecular weight of 150.6 and its IUPAC name is 2-methylbutyl carbonochloridate . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 2-Methylbutyl Chloroformate is C6H11ClO2 .Chemical Reactions Analysis

Chloroformates, including 2-Methylbutyl Chloroformate, are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

2-Methylbutyl Chloroformate is a liquid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications

Chemical Synthesis

2-Methylbutyl chloroformate is used in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form different products. Its reactivity is due to the presence of the chloroformate group, which can react with nucleophiles to form esters or undergo substitution reactions.

Preparation of Symmetrical Ureas

This compound has been used in the preparation of symmetrical ureas . These ureas have patented herbicidal control applications against certain weeds, fungi, and bacteria .

Pharmaceutical Formulations

The interest in the synthetic utility of such alkynyl and aryl esters is further enhanced due to their supplemental increased use in pharmaceutical formulations . This is likely due to the compound’s ability to form stable and biologically active derivatives.

Solvolysis Studies

2-Methylbutyl chloroformate has been used in solvolysis studies . These studies involve the reaction of the compound with a solvent, which acts as a nucleophile. The rates of these reactions can be analyzed using the Grunwald-Winstein equation, a type of linear free energy relationship .

Mechanistic Studies

This compound has been used to elucidate reaction mechanisms . For example, it has been used to study the mechanisms of reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester .

Mechanism of Action

Target of Action

Chloroformates in general are known to be reactive compounds possessing both acid chloride and alkyl substituents .

Mode of Action

2-Methylbutyl chloroformate is a chloroformate that can be used as an intramolecular or intermolecular electrophile for the synthesis of ketones, esters, amides, and lactones . It can also be used to convert alkyl halides into corresponding chloroformates .

Biochemical Pathways

The chloroformates, including 2-Methylbutyl chloroformate, are soluble in organic solvents and hydrolyze in water . The hydrolysis products of the chloroformates are an alcohol (ROH), carbon dioxide, and hydrogen chloride .

Pharmacokinetics

It’s known that chloroformates hydrolyze in water , which could potentially affect their bioavailability.

Result of Action

Chloroformates in general are known to cause irritation and respiratory effects in short-term repeated-exposure studies .

Action Environment

2-Methylbutyl chloroformate is stored in an inert atmosphere at room temperature . Environmental factors such as temperature and the presence of water (due to its hydrolytic nature) could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .

properties

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutyl chloroformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?

A1: The thermal decomposition of 2-methylbutyl chloroformate is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)